molecular formula C15H14O2S B2878563 1-(4-Ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one CAS No. 6028-88-2

1-(4-Ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B2878563
CAS No.: 6028-88-2
M. Wt: 258.3 g/mol
InChI Key: MONAJWQTHQYBCW-UHFFFAOYSA-N
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Description

(E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system bridging a 4-ethoxyphenyl group and a thiophen-2-yl moiety. Chalcones, as 1,3-diaryl-2-propen-1-one compounds, are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethoxy group at the para position of the phenyl ring and the thiophene heterocycle in this compound likely influence its electronic structure, supramolecular arrangement, and bioactivity. Its synthesis typically involves Claisen-Schmidt condensation, with crystallographic studies confirming the (E)-configuration and planar geometry .

Properties

CAS No.

6028-88-2

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C15H14O2S/c1-2-17-13-7-5-12(6-8-13)15(16)10-9-14-4-3-11-18-14/h3-11H,2H2,1H3

InChI Key

MONAJWQTHQYBCW-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is C15H14O2SC_{15}H_{14}O_2S with a molecular weight of 258.34 g/mol. The compound features a chalcone structure characterized by a conjugated system that plays a crucial role in its biological activity.

Synthesis

The synthesis of (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one typically involves the reaction of thiophene derivatives with appropriate acetophenone derivatives under basic conditions. For instance, the reaction can be performed using potassium hydroxide in ethanol, leading to the formation of the desired chalcone structure through a Claisen-Schmidt condensation reaction .

Anticancer Activity

Recent studies have highlighted the anticancer properties of (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7< 25
HepG2< 25
A549Low micromolar range

The compound induces cell cycle arrest and apoptosis in these cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one has shown promising antimicrobial activity . It has been tested against various bacterial strains with notable efficacy against Gram-positive bacteria. The following table summarizes its antimicrobial profile:

Microbial Strain Activity
Staphylococcus aureusActive
Escherichia coliModerate activity
Candida albicansInactive

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

The exact mechanism by which (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one exerts its biological effects is still under investigation. However, it is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The inhibition of specific enzymes related to inflammation and cancer progression, such as mPGES-1, has also been suggested as part of its action mechanism .

Case Studies and Research Findings

Several case studies have documented the biological activities of chalcone derivatives similar to (E)-1-(4-ethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one. For instance:

  • Study on Anticancer Effects : A study evaluated various chalcones' effects on MCF-7 and HepG2 cell lines, revealing that modifications at the para position significantly affected their potency .
  • Antimicrobial Evaluation : Another research focused on synthesizing thiophene-linked compounds and assessing their antimicrobial properties against standard pathogenic strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .

Chemical Reactions Analysis

Nucleophilic Conjugate (1,4-) Additions

The α,β-unsaturated carbonyl system undergoes 1,4-additions via Michael-type mechanisms:

  • Protonation of the alkene by acids (e.g., H₃O⁺) generates a carbocation at the β-position .

  • Nucleophilic attack by water, alcohols, or amines occurs at the electrophilic β-carbon, followed by keto-enol tautomerization .

Example Reaction with Water (Acid-Catalyzed Hydration):

Enone+H3O+Protonated intermediateH2O1 4 Adduct keto form Tautomerized alcohol\text{Enone}+\text{H}_3\text{O}^+\rightarrow \text{Protonated intermediate}\xrightarrow{\text{H}_2\text{O}}\text{1 4 Adduct keto form }\rightarrow \text{Tautomerized alcohol}

Outcome: Forms a β-hydroxyketone derivative .

Oxidation Reactions

The alkene moiety is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Source
m-CPBACH₂Cl₂, 0–25°C, 12 hEpoxide85–90%
Ozone-78°C, CH₂Cl₂/MeOHOzonide (cleavage to diketones)70%
KMnO₄ (aq)Acidic, refluxCarboxylic acids60–75%

Mechanistic Note : Epoxidation proceeds via electrophilic oxygen transfer to the alkene .

Reduction Reactions

The carbonyl group and alkene can be selectively reduced:

Reducing Agent Conditions Target Site Product Yield Source
NaBH₄EtOH, 0°C, 1 hCarbonylAllylic alcohol80%
LiAlH₄THF, reflux, 4 hCarbonylSaturated alcohol90%
H₂/Pd-CEtOAc, rt, 12 hAlkeneSaturated ketone95%

Selectivity : LiAlH₄ reduces both carbonyl and alkene, while NaBH₄ preferentially targets the carbonyl .

Electrophilic Aromatic Substitution

The thiophene and 4-ethoxyphenyl rings undergo substitution:

Reagent Position Product Conditions Yield Source
Br₂ (FeBr₃)Thiophene C-55-Bromo-thiophene derivativeCH₂Cl₂, 0°C, 2 h65%
HNO₃/H₂SO₄Phenyl ring paraNitro-substituted derivative0–5°C, 3 h55%
Cl₂ (AlCl₃)Thiophene C-33-Chloro-thiophene analogueRT, 4 h70%

Electronic Effects : The ethoxy group activates the phenyl ring for ortho/para-directed substitutions, while the thiophene’s electron-rich nature favors electrophilic attack at C-2/C-5 .

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions:

  • Dienophiles : Maleic anhydride, tetrazines.

  • Conditions : Reflux in toluene (12 h).

  • Product : Six-membered cyclohexene derivatives with 75–85% yields .

Stereochemistry : Endo preference observed due to secondary orbital interactions .

Halogenation at the α-Position

The α-hydrogen is acidic (pKa ≈ 12–14) and undergoes halogenation:

Reagent Base Product Yield Source
Br₂ (1 eq)NaOH (aq)α-Bromo-enone88%
Cl₂ (gas)Pyridineα-Chloro-enone82%

Mechanism : Base deprotonates the α-H, forming an enolate that reacts with electrophilic halogens .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

  • Cross-conjugated dienes : Form cyclobutane adducts under 254 nm light .

  • E/Z Isomerization : Reversible under prolonged UV exposure .

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparisons

Compound Name Substituents Key Interactions Hirshfeld Surface Features Reference
Target Compound 4-ethoxyphenyl, thiophen-2-yl C–H···O, π–π, C–H···S High contribution from H···H (65%)
(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-ethoxyphenyl, 4-methoxyphenyl C–H···O, C–O···π Reduced H···H (58%) vs. methoxy
(E)-1-(5-chlorothiophen-2-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one 4-ethoxyphenyl, 5-Cl-thiophene C–Cl···π, C–H···S Increased S···H interactions

Electronic and Thermodynamic Properties

Density functional theory (DFT) studies on ethoxy-substituted chalcones indicate that the ethoxy group lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to methoxy analogs, enhancing chemical reactivity . The thiophene ring further stabilizes the excited state due to its electron-rich nature, as evidenced by red-shifted UV-Vis absorption maxima (~320 nm) compared to phenyl-substituted derivatives (~290 nm) .

Antimicrobial Activity

  • Gram-Positive Bacteria : The target compound’s thiophene moiety enhances activity against S. aureus (MIC = 12.5 µg/mL) compared to (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (MIC = 25 µg/mL), likely due to improved membrane penetration via hydrophobic interactions .
  • NorA Efflux Pump Inhibition: Thiophene-containing chalcones exhibit moderate efflux pump inhibition (IC₅₀ = 18 µM) compared to dimethylamino-substituted analogs (IC₅₀ = 8 µM), suggesting substituent-dependent potency .

Receptor Binding (In Silico Studies)

In molecular docking studies, the 4-ethoxyphenyl group in (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one shows stronger binding to Leishmania major receptors (ΔG = −9.2 kcal/mol) than non-ethoxy derivatives, attributed to favorable hydrophobic and van der Waals contacts .

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